4-(苄氧基)-5-甲氧基-2-硝基苯甲醛

描述

Synthesis Analysis

The synthesis of complex organic molecules like 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde often involves multi-step chemical processes, utilizing various catalysts and conditions to achieve the desired product. A significant method for synthesizing similar molecules involves multi-component reactions among aromatic aldehydes, ethyl acetoacetate, and hydroxylamine hydrochloride under different catalysts and conditions. For instance, Laroum et al. (2019) reported the synthesis of 4-arylmethylideneisoxazol-5(4H)-ones by reacting aromatic aldehydes with ethyl acetoacetate and hydroxylamine hydrochloride, catalyzed by K2CO3, showcasing a cost-effective and environmentally friendly procedure (Laroum, Boulcina, Bensouici, & Debache, 2019).

Molecular Structure Analysis

Understanding the molecular structure is crucial for predicting the behavior and reactivity of chemical compounds. Techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling are often employed to analyze the structure. For compounds like 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde, structural analysis can reveal the electronic distribution, molecular geometry, and potential reactive sites, although specific studies on this compound's structure were not identified in the provided research.

Chemical Reactions and Properties

Chemical properties of a compound are influenced by its functional groups, molecular structure, and electronic configuration. For example, nitrobenzaldehydes participate in various chemical reactions, such as nucleophilic aromatic substitution, due to the electron-withdrawing nature of the nitro group. Studies on similar compounds highlight their reactivity towards nucleophiles and potential for undergoing reduction reactions, forming amines or other derivatives (Pietra & Vitali, 1972).

Physical Properties Analysis

The physical properties of 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde, such as melting point, boiling point, solubility, and stability, can be influenced by its molecular structure. These properties are essential for determining the compound's suitability for specific applications, handling, and storage conditions. While the search did not yield specific results on this compound's physical properties, general trends can be inferred from related compounds with similar functional groups.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards other chemical reagents, and stability under various conditions, are pivotal for the compound's applications in synthesis and material science. The presence of the nitro group and the methoxy group in the compound suggests potential reactivity patterns, such as electrophilic and nucleophilic substitutions, and sensitivity to reducing and oxidizing agents. Detailed studies on these properties would provide insights into the compound's versatility in chemical synthesis and potential industrial applications.

科学研究应用

分子结构和相互作用

- Xiao-Yan Ren和F. Jian(2008年)合成了一种类似于4-(苄氧基)-5-甲氧基-2-硝基苯甲醛的化合物,展示了这类化合物的结构构型和分子间相互作用。这项研究突出了相关硝基苯甲醛衍生物的分子几何和相互作用潜力(Xiao-Yan Ren & F. Jian, 2008)。

光催化应用

- Marotta等人(2013年)研究了苄醇衍生物的光催化氧化,包括使用TiO2/太阳模拟辐射系统对甲氧基苄醇进行氧化。这项研究为类似于4-(苄氧基)-5-甲氧基-2-硝基苯甲醛的化合物在转化为醛类化合物方面的光催化应用提供了见解(R. Marotta et al., 2013)。

大气化学

- 刘长庚等人(2017年)探讨了对羟基肉桂醇与NO3自由基的异相反应,鉴定了产物,如4-羟基-3-甲氧基-5-硝基苯甲醛。这项研究对理解与4-(苄氧基)-5-甲氧基-2-硝基苯甲醛在结构上相关的化合物的大气化学行为具有相关性(Changgeng Liu et al., 2017)。

催化还原

- Bernando等人(2015年)讨论了使用氧化铼配合物对醛类化合物进行催化还原,包括4-硝基苯甲醛。这项研究可能为理解相关硝基苯甲醛的催化潜力提供框架(Joana R. Bernando et al., 2015)。

固相有机合成中的合成和应用

- E. Swayze(1997年)研究了苯甲醛衍生物,如2-甲氧基-4-羟基苯甲醛,用作固相有机合成中的连接剂。这项研究强调了4-(苄氧基)-5-甲氧基-2-硝基苯甲醛在合成应用中的潜在用途(E. Swayze, 1997)。

可见光下的光催化氧化

- Higashimoto等人(2009年)研究了使用TiO2在可见光下将苄醇衍生物氧化为醛类化合物的光催化反应,这对于理解类似反应中4-(苄氧基)-5-甲氧基-2-硝基苯甲醛具有相关性(S. Higashimoto et al., 2009)。

抗氧化和抗微生物活性

- Manap等人(2022年)从涉及3-甲氧基-4-(对硝基苯氧基)-苯甲醛的反应中合成了新颖化合物,展示了它们的抗氧化和抗微生物能力。这可能表明4-(苄氧基)-5-甲氧基-2-硝基苯甲醛具有类似的生物活性潜力(S. Manap et al., 2022)。

合成方法

- 卢永忠(2011年)讨论了4-苄氧基-2-甲氧基苯甲醛的合成,这直接关系到这类化合物的制造和制备过程(Lu Yong-zhong, 2011)。

属性

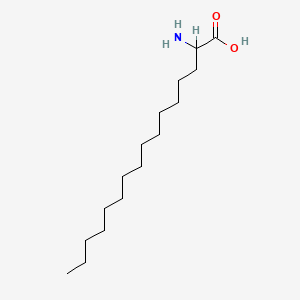

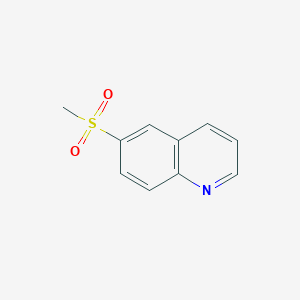

IUPAC Name |

5-methoxy-2-nitro-4-phenylmethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO5/c1-20-14-7-12(9-17)13(16(18)19)8-15(14)21-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKDLWHKMVQVRNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C=O)[N+](=O)[O-])OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00340079 | |

| Record name | 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00340079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde | |

CAS RN |

2426-84-8 | |

| Record name | 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00340079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(5-Amino-[1,3,4]thiadiazol-2-yl)-chromen-2-one](/img/structure/B1268265.png)